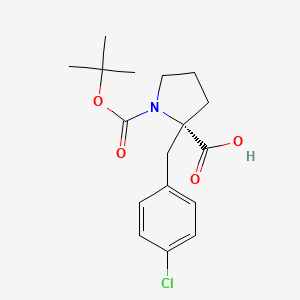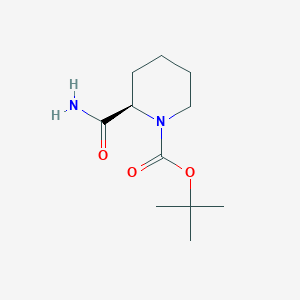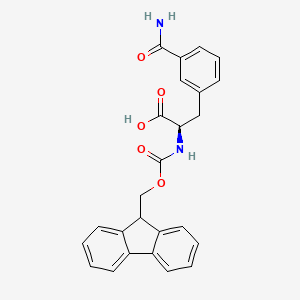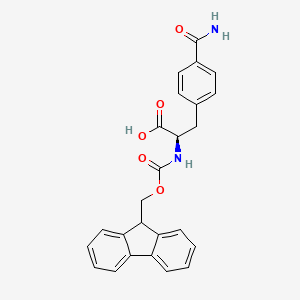
L-Alanin, Glycylglycyl-L-Prolyl-
Übersicht
Beschreibung
L-Alanine, glycylglycyl-L-prolyl- is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This tripeptide is composed of three amino acids, namely L-alanine, glycine, and L-proline, and is known for its unique properties and functions.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen in der Behandlung von Urolithiasis
L-Alanin wurde in vitro auf seine therapeutische Wirksamkeit bei der Behandlung von Urolithiasis validiert, einer Erkrankung, bei der sich Steine im Harntrakt bilden. Untersuchungen deuten darauf hin, dass L-Alanin signifikante antiproliferative und antibakterielle Aktivitäten aufweist, die bei der Behandlung dieser Krankheit hilfreich sein können .
Neuroprotektive Therapien für neurodegenerative Erkrankungen
Verbindungen wie Glycin-L-Prolin-L-Glutamat (GPE) und seine Analoga, zu denen auch „L-Alanin, Glycylglycyl-L-Prolyl-“ gehören, werden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit (AD) untersucht. Diese Verbindungen könnten zu neuartigen Molekülen führen, die den Krankheitsverlauf beeinflussen .
3. Metabolic Engineering für die Hochtemperaturproduktion von L-Alanin „L-Alanin, Glycylglycyl-L-Prolyl-“ könnte an metabolischen Wegen beteiligt sein, die unter normalen Bedingungen inaktiv sind. Die Aktivierung dieser Wege kann zu einer Hochtemperaturproduktion von L-Alanin führen, was Auswirkungen auf industrielle Anwendungen und Metabolic Engineering hat .
Wirkmechanismus
Target of Action
Related compounds such as glycine-l-proline-l-glutamate (gpe) and its analogs have been studied for their neuroprotective potentials . These compounds may target specific receptors or enzymes in the brain, contributing to their therapeutic effects.
Mode of Action
It’s known that l-alanine has extensive physiological functionality and tremendous pharmacological significance . It has been shown to inhibit the growth and in vitro proliferation of important human pathogens in a concentration-dependent manner .
Biochemical Pathways
L-Alanine is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It is an effector of the leucine responsive regulatory protein and an inhibitor of glutamine synthetase (GS)
Pharmacokinetics
L-alanine is known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
L-alanine has been shown to have significant anti-proliferative potential against human lung adenocarcinoma (a549; ic 50 732 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 881 μM) cells . It also has potential anti-urolithiatic properties .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Alanine, glycylglycyl-L-prolyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the conversion of pyruvate to L-alanine. This interaction is essential for the biosynthesis of L-alanine, a process that is vital for various metabolic pathways . Additionally, L-Alanine, glycylglycyl-L-prolyl- can interact with glycine-based oligopeptides, influencing the growth and morphology of L-alanine crystals .
Cellular Effects
L-Alanine, glycylglycyl-L-prolyl- has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Alanine, glycylglycyl-L-prolyl- can stimulate glucagon secretion, which plays a crucial role in regulating blood glucose levels . This compound also affects the growth and development of cells by interacting with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of L-Alanine, glycylglycyl-L-prolyl- involves several binding interactions with biomolecules. It can bind to enzymes such as alanine dehydrogenase, leading to enzyme activation or inhibition. This binding interaction is crucial for the regulation of metabolic pathways involving L-alanine . Additionally, L-Alanine, glycylglycyl-L-prolyl- can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine, glycylglycyl-L-prolyl- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Alanine, glycylglycyl-L-prolyl- is relatively stable under various conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of L-Alanine, glycylglycyl-L-prolyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the effects of L-Alanine, glycylglycyl-L-prolyl- become detrimental to cellular health . It is important to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
L-Alanine, glycylglycyl-L-prolyl- is involved in several metabolic pathways. It interacts with enzymes such as alanine dehydrogenase and glycine-based oligopeptides, influencing the metabolic flux and levels of metabolites . This compound plays a key role in the biosynthesis of L-alanine, which is essential for various metabolic processes, including energy production and amino acid metabolism.
Transport and Distribution
The transport and distribution of L-Alanine, glycylglycyl-L-prolyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments . The transport mechanisms ensure that L-Alanine, glycylglycyl-L-prolyl- reaches its target sites within the cells, where it can exert its biochemical effects.
Subcellular Localization
L-Alanine, glycylglycyl-L-prolyl- is localized in specific subcellular compartments, where it performs its functions. The subcellular localization is determined by targeting signals and post-translational modifications that direct this compound to specific organelles . The activity and function of L-Alanine, glycylglycyl-L-prolyl- are influenced by its localization within the cells, which ensures that it interacts with the appropriate biomolecules and participates in the relevant biochemical processes.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHFLIEWMHDOB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428594 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61430-18-0 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)





![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)



